Hydroxychinole und Derivate
Hydroxyquinolines and their derivatives are a class of organic compounds characterized by the presence of one or more hydroxyl groups attached to a quinoline ring. These molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic properties. The introduction of hydroxyl groups can significantly enhance the solubility and bioavailability of these derivatives, making them valuable in pharmaceutical applications.
Structurally, hydroxyquinolines are derived from quinoline by replacing one or more hydrogen atoms with a hydroxyl group (-OH). This modification often results in improved interactions with biological targets, such as enzymes and receptors. For instance, the addition of a hydroxyl group can enhance the binding affinity of these compounds to bacterial DNA gyrase, leading to potent antibacterial effects.
In pharmaceutical research, hydroxyquinolines and their derivatives are explored for various therapeutic uses. Their versatility allows them to be used in formulations targeting both gram-positive and gram-negative bacteria, as well as certain parasites. Moreover, due to their structural diversity, these compounds can be tailored to suit specific medicinal needs through further functional group modifications.
Overall, the application of hydroxyquinolines and their derivatives spans a broad spectrum from academic research to clinical drug development, showcasing their significant potential in the pharmaceutical industry.

Struktur | Chemischer Name | CAS | MF |
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6-Bromobenzene-1,2,4-triol | 1480325-12-9 | C6H5BrO3 |
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5-chloro-3-methylbenzene-1,2,4-triol | 871880-92-1 | C7H7ClO3 |
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1-(3,4-Dihydroxyphenyl)-3-(2,3,5-trihydroxyphenyl)-1-propene; (E)-form, 1ξ,2ξ-Epoxide | 1029364-20-2 | C15H14O6 |
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5-Vinyl-1,2,4-benzenetriol | 107844-93-9 | C8H8O3 |
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2,4,5-Trihydroxybenzaldehyde | 35094-87-2 | C7H6O4 |
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2,4,5-Trihydroxy-3-[[(1E,2R,4aR)-decahydro-2,5,5,8aα-tetramethylnaphthalen-1-ylidene]methyl]benzaldehyde | 78835-08-2 | C22H30O4 |
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(2,4,5-trihydroxy-phenyl)-glyoxylic acid | 10385-69-0 | C8H6O6 |
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Cuevaene B | 274684-11-6 | C21H24O7 |
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1,2,4-Benzenetriol,5-methyl- | 1124-09-0 | C7H8O3 |
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Benzaldehyde, 2,3,5-trihydroxy- | 74186-01-9 | C7H6O4 |
Verwandte Literatur
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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